2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-19-15-8-6-14(7-9-15)16-18-17-11-20-16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQWIGAIJAUOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210866 | |
| Record name | 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338393-69-4 | |
| Record name | 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 4-methylphenylmethanol with 4-hydroxybenzohydrazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxadiazole ring, which is known for its role in various pharmacological activities. The synthesis typically involves cyclization reactions of 4-methylphenylmethanol with 4-hydroxybenzohydrazide under dehydrating conditions. Advanced synthetic methods may include the use of catalysts and optimized reaction conditions to enhance yield and purity.
Synthetic Routes
- Cyclization Reaction : Involves the reaction of 4-methylphenylmethanol with 4-hydroxybenzohydrazide.
- Dehydrating Agents : Commonly used to facilitate the cyclization process.
- Catalysts : Employed to improve reaction efficiency.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown potent antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, along with antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential has been a focal point in recent studies, where various derivatives have been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported IC50 values ranging from 0.12 to 2.78 µM for oxadiazole derivatives, indicating their effectiveness in inhibiting cancer cell proliferation . Notably, some compounds showed cytotoxic effects comparable to established anticancer drugs like doxorubicin.
Scientific Research Applications
The applications of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole span several fields:
| Field | Applications |
|---|---|
| Medicinal Chemistry | Investigated for potential therapeutic applications in treating various diseases. |
| Biology | Studied for antimicrobial and anticancer properties. |
| Chemistry | Used as a building block in the synthesis of more complex molecules and materials. |
| Industry | Utilized in the development of new materials with specific properties, such as polymers and coatings. |
Case Studies
-
Antimicrobial Activity Study :
- Researchers synthesized various derivatives of this compound.
- In vitro tests demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa.
-
Anticancer Study :
- A series of oxadiazole derivatives were tested on MCF-7 and A549 cell lines.
- Results indicated promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Findings and Insights
- Structural Flexibility : Substituents like sulfanyl, chloro, and carbazole drastically alter biological and electronic properties. The target compound’s methoxy group may balance lipophilicity and solubility.
- Therapeutic Potential: While HDAC6 inhibitors () and A3 () are well-characterized, the target compound’s 4-methylphenylmethoxy group warrants evaluation for neuroinflammatory or anticancer activity.
Biological Activity
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
The compound is characterized by the presence of an oxadiazole ring, which is known for its role in various pharmacological activities. The synthesis typically involves the cyclization of 4-methylphenylmethanol with 4-hydroxybenzohydrazide under dehydrating conditions to form the oxadiazole ring. Advanced synthetic methods may include the use of catalysts and optimized reaction conditions to enhance yield and purity .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives demonstrate potent antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. Various derivatives have been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported IC50 values ranging from 0.12 to 2.78 µM for oxadiazole derivatives, indicating their effectiveness in inhibiting cancer cell proliferation . Notably, some compounds showed cytotoxic effects comparable to established anticancer drugs like doxorubicin .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These interactions may include binding to enzymes or receptors that regulate cellular pathways associated with cancer progression or microbial resistance. For example, the activation of apoptotic pathways through caspase-3 cleavage has been observed in treated cancer cells .
Research Findings and Case Studies
A summary of key findings from various studies on the biological activity of this compound is presented in the following table:
Q & A
Q. What are the most efficient synthetic routes for 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole, and how do reaction conditions affect yield?
Answer: The compound can be synthesized via cyclization-oxidation of acyl hydrazones with aldehydes. Key methods include:
- Microwave-assisted synthesis : Using 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) as an oxidant in solvent-free conditions reduces reaction time to 25 minutes (vs. 12 hours under reflux) .
- Conventional thermal methods : Hydrazide intermediates are cyclized with phosphoryl chloride (POCl₃) or sulfuric acid, yielding 70–85% under reflux .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | Solvent-free, BTPPDS | 25 min | 80–90 | |
| Thermal cyclization | POCl₃, reflux | 12 h | 70–85 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- X-ray crystallography : Resolves 3D crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in the oxadiazole ring) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear at δ 7.44–8.05 ppm, and methyl groups at δ 2.29 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.1443) .
Q. What safety precautions are required when handling this compound?
Answer:
- Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. What preliminary biological activities have been reported for this compound?
Answer:
- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show moderate activity against E. coli and S. aureus .
- Anticancer potential : Oxadiazole-thiadiazole hybrids exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) .
Advanced Research Questions
Q. How can mechanistic studies optimize the synthesis of this compound?
Answer:
Q. What computational tools predict the electronic properties of this compound for material science applications?
Answer:
Q. How can contradictory data on biological activity be resolved?
Answer:
- Structure-activity relationship (SAR) : Substituent polarity and steric effects significantly modulate activity. For example:
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Activity (IC₅₀/EC₅₀) | Application | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 8.5 µM (MCF-7) | Anticancer | |
| 4-Methoxyphenyl | 15 µg/mL (Antimicrobial) | Antibacterial |
Q. What advanced applications exist for this compound in material science?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
